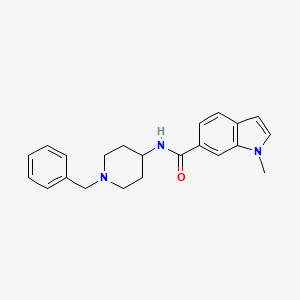

N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-6-carboxamide

Description

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-1-methylindole-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O/c1-24-12-9-18-7-8-19(15-21(18)24)22(26)23-20-10-13-25(14-11-20)16-17-5-3-2-4-6-17/h2-9,12,15,20H,10-11,13-14,16H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLJHPUMPYJSDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzylpiperidine intermediate. One common method involves the reaction of 1-benzylpiperidin-4-one with appropriate reagents to form the desired intermediate. This intermediate is then reacted with 1-methyl-1H-indole-6-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-6-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses.

Comparison with Similar Compounds

N-(3-(1-Benzylpiperidin-4-yl)propyl)-6-methoxy-4-oxo-4H-chromene-2-carboxamide (Compound 20)

N-(2-(1-Benzylpiperidin-4-yl)ethyl)-7-methoxy-4-oxo-4H-chromene-2-carboxamide (Compound 13)

- Structure : Ethyl linker and 7-methoxy substitution on chromene.

- Synthesis : 90% yield via method A .

- Melting Point : 141–143°C .

- Biological Relevance : Higher yield and purity (100% HPLC) suggest improved synthetic scalability compared to the indole derivative .

Indole-Based Analogues

N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-6-carboxamide

- Structure : Fluorine substitution at the indole 3-position.

- Key Feature: Fluorine enhances metabolic stability and bioavailability compared to non-halogenated indoles .

- Activity : Preliminary studies indicate significant biological activity, likely due to improved pharmacokinetics .

N-[1-(2-Methoxyethyl)-1H-indol-4-yl]-1-methyl-1H-indole-6-carboxamide

- Structure : Dual indole system with a methoxyethyl group.

- Unique Aspect : The methoxyethyl group increases solubility and reactivity, enhancing binding to neurological targets .

- Comparison : Simpler indoles (e.g., 5-methoxyindole) lack the carboxamide linker, reducing target specificity .

Quinoxaline and Pyrimidine Derivatives

N-(2-(3-Hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-6-carboxamide

- Structure: Quinoxaline-2-one replaces benzylpiperidine.

- Biological Impact: The methyl group on the indole ring enhances binding affinity compared to non-methylated analogues .

1-[6-(1H-Imidazol-1-yl)pyrimidin-4-yl]-N-(4-(pyridin-3-yl)thiazol-2-yl)piperidine-4-carboxamide

- Structure : Pyrimidine and thiazole rings replace indole.

- Application : Demonstrates kinase inhibition, highlighting the versatility of carboxamide-linked heterocycles in drug design .

Data Tables: Key Comparative Metrics

Research Findings and Implications

- S1R Binding : The benzylpiperidine moiety in the subject compound is critical for S1R interaction, as shown by competitive displacement assays using [3H]-haloperidol . Analogues lacking this group (e.g., simple indoles) exhibit reduced affinity.

- Synthetic Feasibility : Ethyl-linked derivatives (e.g., Compound 13) achieve higher yields (90–92%) compared to propyl-linked counterparts (59%), suggesting optimal linker length for scalability .

- Functional Group Impact : Fluorine or methoxy substitutions improve pharmacokinetic profiles, while chromene-based analogues prioritize synthetic efficiency over target specificity .

Biological Activity

N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-6-carboxamide is a synthetic compound derived from the indole family, characterized by its unique structural features that include a benzylpiperidine moiety and a carboxamide functional group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to neuropharmacology and cancer treatment.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈N₄O

- Molecular Weight : Approximately 306.36 g/mol

- Structure : The compound features an indole ring system substituted at the 6-position with a carboxamide group, and a piperidine ring connected via a benzyl group.

Biological Activities

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

- Receptor Interaction : Studies have shown that derivatives of benzylpiperidine, such as N-(1-benzylpiperidin-4-yl)phenylacetamide, display high affinity for sigma receptors. For instance, this compound demonstrated a Ki value of 3.90 nM for sigma1 receptors and 240 nM for sigma2 receptors, indicating significant selectivity for the sigma1 subtype .

- Anticancer Properties : Similar indole derivatives have been evaluated for their anticancer potential. For example, compounds containing indole structures have shown antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values indicating moderate to high efficacy .

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1-benzylpiperidin-4-yl)phenylacetamide | Benzylpiperidine + Phenylacetamide | High affinity for sigma1 receptors |

| 5-chloroindole derivatives | Indole ring + Chlorine substitution | Antiproliferative effects |

| N-(2-(4-benzylpiperidin-4-yl)ethyl)-4-fluorobenzamide | Benzylpiperidine + Fluorobenzamide | Anticancer properties |

| 1-benzylindole derivatives | Benzyl + Indole structure | Neuroprotective effects |

Study on Sigma Receptor Affinity

A detailed study synthesized a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives to evaluate their affinity at sigma receptors. The results indicated that structural modifications significantly influenced receptor binding affinities. Notably, 3-substituted phenylacetamides exhibited higher affinities compared to their 2 or 4 counterparts .

Anticancer Evaluation

Another study focused on indole derivatives and their anticancer activities. Compounds were tested against multiple cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity. For instance, one derivative demonstrated an IC50 value of 4.4 μM against HCT116 cells, indicating promising potential as an anticancer agent .

The biological activity of this compound is hypothesized to involve several mechanisms:

- Sigma Receptor Modulation : By interacting with sigma receptors, these compounds may influence neurotransmitter release and neuronal signaling pathways.

- Cell Cycle Inhibition : Indole derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression.

- Neuroprotective Effects : The compound's structure suggests potential neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.

Q & A

Q. What are the optimized synthetic routes for N-(1-benzylpiperidin-4-yl)-1-methyl-1H-indole-6-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including:

- Piperidine ring alkylation : Benzylation of the piperidine moiety using benzyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile at 80°C) .

- Indole-carboxamide coupling : Amide bond formation between the indole-6-carboxylic acid derivative and the benzylpiperidine amine using coupling agents like HATU or EDCI, with DIPEA as a base in dichloromethane .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization to achieve >95% purity . Key factors : Solvent polarity (polar aprotic solvents enhance nucleophilic substitution), temperature control (prevents side reactions), and stoichiometric ratios (excess amine improves coupling efficiency) .

Q. Which analytical techniques are critical for structural characterization of this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., benzylpiperidine substitution patterns) and indole methyl group placement .

- HRMS : Validates molecular formula (e.g., [M+H]⁺ ion at m/z 418.2382 for C₂₇H₃₁N₃O₂) .

- X-ray crystallography : Resolves 3D conformation, highlighting π-π stacking between indole and benzyl groups .

- HPLC : Assesses purity (>98% for pharmacological assays) .

Advanced Research Questions

Q. What methodologies elucidate the compound’s mechanism of action in neurological targets?

- Receptor binding assays : Competitive radioligand displacement studies (e.g., σ-1 receptor with ³H-pentazocine) show IC₅₀ values <100 nM, suggesting high affinity .

- Functional assays : Calcium flux or cAMP modulation in neuroblastoma cell lines (e.g., SH-SY5Y) to assess downstream signaling .

- In vivo models : Behavioral tests (e.g., forced swim test for antidepressant activity) in rodents, paired with pharmacokinetic profiling (plasma half-life ~4–6 hours) .

Q. How can structure-activity relationship (SAR) studies improve selectivity for σ-1 vs. σ-2 receptors?

- Piperidine modifications : Replacing the benzyl group with bulkier substituents (e.g., 4-fluorobenzyl) reduces σ-2 affinity by 10-fold while retaining σ-1 activity .

- Indole substitutions : Adding electron-withdrawing groups (e.g., 5-fluoro) enhances metabolic stability without compromising receptor binding .

- Carboxamide bioisosteres : Replacing the amide with sulfonamide or urea groups alters membrane permeability and selectivity .

Q. How should researchers address contradictory data on receptor binding affinities across studies?

- Assay standardization : Use identical cell lines (e.g., CHO-K1 expressing human σ-1) and buffer conditions (pH 7.4, 25°C) .

- Purity verification : Confirm compound integrity via HPLC and HRMS to rule out degradation products .

- Control compounds : Include reference ligands (e.g., haloperidol for σ-1) to calibrate assay sensitivity .

Experimental Design Considerations

Q. What strategies optimize in vitro-to-in vivo translation for neuropharmacological studies?

- Blood-brain barrier (BBB) penetration : LogP values (calculated ~3.5) and P-gp efflux assays predict CNS bioavailability .

- Metabolic stability : Liver microsome assays (human/rodent) identify metabolic hotspots (e.g., piperidine N-debenzylation) for deuteration or fluorination .

- Dose-response profiling : Use staggered dosing in animal models to correlate plasma exposure (AUC) with efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.